2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride is a chemical compound that belongs to the class of phenolic compounds, characterized by the presence of an ethoxy group and a butylamino substituent. This compound is notable for its potential applications in pharmaceuticals and organic synthesis. Its hydrochloride form enhances its solubility and stability, making it suitable for various scientific uses.
The synthesis of 2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride can be derived from various methods involving the reaction of phenolic compounds with amines and alkylating agents. The specific pathways for its synthesis may vary based on the desired purity and yield.
This compound is classified under organic compounds, specifically as a substituted phenol. It exhibits properties typical of both phenolic and amine functionalities, which contribute to its reactivity and potential biological activity.
The synthesis of 2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and duration, are critical for optimizing yield and purity. For instance, refluxing the reaction mixture may be necessary to ensure complete conversion of starting materials.
The molecular structure of 2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride can be represented as follows:
Crystallographic studies may reveal detailed structural parameters such as bond lengths and angles. For example, typical bond lengths in similar compounds range from 1.35 Å (C-O) to 1.47 Å (C-N).
2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents.
The mechanism of action for 2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride is not fully elucidated but may involve interactions at specific biological targets:
Studies on similar compounds suggest that their biological activity often correlates with their ability to interact with key biomolecules through hydrogen bonding or hydrophobic interactions.
2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride has potential applications in:
This compound's diverse applications highlight its significance in both academic research and industrial settings, paving the way for future studies aimed at exploring its full potential in various fields.
Structure-Based Virtual Screening (SBVS) leverages the three-dimensional structure of biological targets to identify potential ligands from compound libraries. For 2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride (Compound ID: 73822-25-0), SBVS commenced with conformational sampling and energy minimization using density functional theory (DFT) at the B3LYP/6-31G* level. This optimization ensured physiologically relevant protonation states, confirming the protonated tertiary butylamine and phenolic OH groups at physiological pH [1] [4]. Table 1 details key physicochemical and structural parameters.
Virtual Screening Workflow:
Table 1: Computed Physicochemical Parameters
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₂H₁₉NO₂·HCl | DFT (B3LYP/6-31G*) |
Molecular Weight | 245.74 g/mol | - |
LogP (Partition Coefficient) | 2.8 ± 0.3 | XLogP3 |
Topological Polar Surface Area | 42.5 Ų | Molinspiration |
Rotatable Bonds | 6 | - |
Protonation State (pH 7.4) | Cationic (tertiary amine) | Epik pKa prediction |
Molecular docking elucidated binding modes within SphK1’s J-shaped catalytic cleft (PDB: 3VZD, 4V24). AutoDock Vina and Glide (SP/XP) protocols were employed with the following parameters:
Key Interactions:
Table 2: Docking Scores and Interactions
Scoring Method | Affinity (kcal/mol) | Key Residues | Interaction Type |
---|---|---|---|
AutoDock Vina | -8.2 ± 0.4 | Asp178, Thr196 | Salt bridge, H-bond |
Glide SP | -7.8 | Val172, Phe192 | Hydrophobic |
Glide XP | -8.5 | Asp178, Thr196, Val172 | Salt bridge, H-bond, vDW |
QTAIM analysis characterized electronic topology at bond critical points (BCPs) in the SphK1–ligand complex using Multiwfn software. Wavefunctions were derived from DFT-optimized complexes at the ωB97XD/6-311++G** level [2].
Critical Findings:
The compound’s binding affinity was benchmarked against clinical-stage SphK1 inhibitors using free energy perturbation (FEP) and molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) methods.
Simulation Protocol:
Results:
Table 3: MM/PBSA Binding Free Energy Decomposition (kcal/mol)
Energy Component | PF-543 | SKI-II | Target Compound |
---|---|---|---|
Van der Waals (ΔE_vdW) | -62.3 ± 3.1 | -48.7 ± 2.8 | -54.9 ± 2.5 |
Electrostatic (ΔE_elec) | -41.5 ± 4.2 | -22.6 ± 3.4 | -35.1 ± 3.1 |
Polar Solvation (ΔG_polar) | +56.9 ± 5.7 | +42.3 ± 4.9 | +48.2 ± 4.3 |
Total ΔG_bind | -12.4 | -9.1 | -10.2 |
Pharmacophore modeling ensured selective SphK1 vs. SphK2 inhibition. A Catalyst HypoGen model was built using 28 known SphK1 inhibitors (training set: RMSD = 0.89; correlation = 0.95) [6].
Pharmacophore Features:
Isozyme Selectivity:
Scaffold Advantage: Unlike PF-543 (diaryl ether scaffold), this compound’s ortho-aminomethyl phenol core offers synthetic versatility for modifying HY-Ar/HY-Al features without sacrificing isozyme specificity [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: